molecular formula C13H17N3O3S B11497411 N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11497411
M. Wt: 295.36 g/mol
InChI Key: FBPXSSNLTNTWON-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with a complex structure that includes a pyrazole ring, a sulfonamide group, and a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • 2-methoxy-5-methylphenylboronic acid
  • 2-methoxy-5-methylphenyl isocyanate

Uniqueness

N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H17N3O3S/c1-9-5-6-12(19-4)11(7-9)15-20(17,18)13-8-16(3)14-10(13)2/h5-8,15H,1-4H3

InChI Key

FBPXSSNLTNTWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CN(N=C2C)C

Origin of Product

United States

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